N-(4-Methoxybenzyl)glucamine dithiocarbamate
N-(4-Methoxybenzyl)glucamine dithiocarbamate
Brand Name:
Vulcanchem
CAS No.:
115459-35-3
VCID:
VC20850878
InChI:
InChI=1S/C15H23NO6S2/c1-22-10-4-2-9(3-5-10)6-16(15(23)24)7-11(18)13(20)14(21)12(19)8-17/h2-5,11-14,17-21H,6-8H2,1H3,(H,23,24)/t11-,12+,13+,14+/m0/s1
SMILES:
COC1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S
Molecular Formula:
C15H23NO6S2
Molecular Weight:
377.5 g/mol
N-(4-Methoxybenzyl)glucamine dithiocarbamate
CAS No.: 115459-35-3
Cat. No.: VC20850878
Molecular Formula: C15H23NO6S2
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115459-35-3 |
|---|---|
| Molecular Formula | C15H23NO6S2 |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | (4-methoxyphenyl)methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid |
| Standard InChI | InChI=1S/C15H23NO6S2/c1-22-10-4-2-9(3-5-10)6-16(15(23)24)7-11(18)13(20)14(21)12(19)8-17/h2-5,11-14,17-21H,6-8H2,1H3,(H,23,24)/t11-,12+,13+,14+/m0/s1 |
| Standard InChI Key | TZHIVOUINWKLSG-REWJHTLYSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S |
| SMILES | COC1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
| Canonical SMILES | COC1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator